Dehydroemetine

Cardiotoxicity Pharmacokinetics Drug Safety

Dehydroemetine (CAS 121523-30-6) is a synthetic antiprotozoal alkaloid, a member of the ipecac alkaloid class, and a direct structural analogue of the natural product emetine, differing only by a double bond adjacent to the ethyl substituent. It functions as a potent inhibitor of eukaryotic protein synthesis by binding to the E-site of the 40S ribosomal subunit, thereby blocking tRNA translocation.

Molecular Formula C29H38N2O4
Molecular Weight 478.6 g/mol
CAS No. 121523-30-6
Cat. No. B7821266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydroemetine
CAS121523-30-6
Molecular FormulaC29H38N2O4
Molecular Weight478.6 g/mol
Structural Identifiers
SMILESCCC1=C(CC2C3=CC(=C(C=C3CCN2C1)OC)OC)CC4C5=CC(=C(C=C5CCN4)OC)OC
InChIInChI=1S/C29H38N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,24-25,30H,6-12,17H2,1-5H3/t24-,25+/m1/s1
InChIKeyXXLZPUYGHQWHRN-RPBOFIJWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydroemetine (CAS 121523-30-6) Procurement Guide: Quantifying Its Advantage Over Emetine and Other Anti-Protozoal Agents


Dehydroemetine (CAS 121523-30-6) is a synthetic antiprotozoal alkaloid, a member of the ipecac alkaloid class, and a direct structural analogue of the natural product emetine, differing only by a double bond adjacent to the ethyl substituent [1]. It functions as a potent inhibitor of eukaryotic protein synthesis by binding to the E-site of the 40S ribosomal subunit, thereby blocking tRNA translocation [2]. While its mechanism is shared with emetine, dehydroemetine was specifically developed to address the dose-limiting cardiotoxicity of its parent compound [3]. It is primarily employed as a tissue amoebicide against *Entamoeba histolytica* and has been repurposed in modern research for its antiviral and antimalarial properties [4].

Why Emetine Cannot Be Substituted for Dehydroemetine: A Procurement-Critical Analysis


Despite their near-identical molecular structures and shared ribosomal binding site, emetine and dehydroemetine are not interchangeable in a procurement or research context. The substitution of the parent alkaloid emetine for the synthetic analogue dehydroemetine introduces a significantly higher risk of cumulative cardiotoxicity and prolonged tissue retention, which directly impacts the viability of long-term experimental models [1]. The critical differentiator lies in their distinct pharmacokinetic profiles, specifically the rate of clearance from cardiac tissue, which is quantifiably superior for dehydroemetine [2]. A user substituting emetine for dehydroemetine would inherently accept a narrower therapeutic window and a different toxicological signature, thereby confounding in vivo data and increasing the risk of compound-related attrition in preclinical development. The evidence outlined below provides the quantitative justification for selecting dehydroemetine based on its optimized safety and retention parameters.

Quantitative Evidence for Selecting Dehydroemetine: Head-to-Head Comparisons with Emetine, Dehydroisoemetine, and In-Class Alternatives


Superior Cardiac Safety Profile: Dehydroemetine's 2.4-Fold Faster Whole-Body Clearance vs. Emetine

Dehydroemetine demonstrates a quantifiably lower risk of cumulative cardiotoxicity compared to its direct structural analogue, emetine, due to its significantly shorter whole-body half-life [1]. This difference is the primary reason for dehydroemetine's development as a safer alternative to emetine [2].

Cardiotoxicity Pharmacokinetics Drug Safety

Enhanced Cardiac Tissue Clearance: Dehydroemetine's Heart-to-Liver Elimination Advantage

Beyond whole-body elimination, the differential clearance of dehydroemetine from specific organs is critical. A direct comparative study in guinea pigs revealed that dehydroemetine is preferentially cleared from the heart more rapidly than from the liver, a pattern that is reversed for the more cardiotoxic emetine [1]. This specific pharmacokinetic behavior is hypothesized to be the mechanistic basis for dehydroemetine's lower cardiotoxicity despite retaining comparable anti-protozoal potency [2].

Tissue Distribution Cardiac Safety Pharmacokinetics

Nanomolar Antiviral Potency with a Defined Therapeutic Window vs. Cardiotoxicity

In the context of repurposing for antiviral applications, both emetine and the (-)-R,S isomer of dehydroemetine (DHE4) demonstrate potent activity against SARS-CoV-2. However, a key differentiation lies in the quantitative analysis of their therapeutic window. The study established that the concentration required for antiviral activity is approximately three orders of magnitude lower than the concentration required to induce cardiotoxicity via calcium channel blockade [1]. This provides a quantifiable safety margin that is crucial for evaluating its potential as an antiviral candidate [2].

Antiviral SARS-CoV-2 Therapeutic Index

29-Fold Superior Potency of (-)-R,S-Dehydroemetine Over Its Diastereomer (-)-S,S-Dehydroisoemetine

The stereochemistry of dehydroemetine is a critical determinant of its biological activity. A direct comparison of diastereomers against the multidrug-resistant K1 strain of *Plasmodium falciparum* revealed a stark difference in potency. The (-)-R,S-dehydroemetine isomer exhibits high potency, while the (-)-S,S-dehydroisoemetine isomer shows a nearly 30-fold loss in activity [1]. This highlights that not all 'dehydroemetine' preparations are equivalent; stereoisomeric purity is a key procurement specification.

Stereochemistry Antimalarial Structure-Activity Relationship

Clinical Efficacy in Amoebic Liver Abscess: Comparable to Emetine with Lower Toxicity

Clinical studies have confirmed that dehydroemetine achieves comparable therapeutic efficacy to emetine hydrochloride in treating severe amoebic infections, while the collective pharmacological data supports a lower toxicity profile [1]. In a clinical trial, dehydroemetine demonstrated a high cure rate for amoebic liver abscess, similar to that expected with emetine, but without the significant toxicity that often limits emetine's clinical use [2].

Clinical Trial Amoebiasis Therapeutic Equivalence

Validated Application Scenarios for Dehydroemetine in Scientific Research


Antiviral Drug Discovery: SARS-CoV-2 and Broad-Spectrum Coronavirus Research

Dehydroemetine, particularly its (-)-R,S isomer (DHE4), is a validated tool compound for investigating host-directed antiviral therapies. Evidence demonstrates that it inhibits SARS-CoV-2 and HCoV-OC43 viral growth with an IC50 of 50-100 nM, a concentration that is approximately 400- to 1200-fold lower than its IC50 for cardiotoxicity (40-60 µM) [1]. This wide therapeutic window makes it a suitable candidate for in vitro and in vivo proof-of-concept studies aimed at validating protein synthesis inhibition as an antiviral strategy against coronaviruses.

Antimalarial Drug Discovery: Targeting Multidrug-Resistant Plasmodium falciparum

The (-)-R,S-dehydroemetine stereoisomer is a potent inhibitor of the multidrug-resistant K1 strain of *P. falciparum* (IC50 = 71.03 ± 6.1 nM) [1]. Its defined mechanism of action, binding to the *P. falciparum* 80S ribosome, coupled with its synergistic activity with atovaquone and proguanil, makes it a valuable reference compound or lead scaffold for programs focused on overcoming antimalarial drug resistance [2]. Procurement of the stereochemically pure compound is critical for this application.

In Vivo Toxicology and Pharmacokinetic Studies: Modeling Improved Cardiac Safety

For studies requiring a protein synthesis inhibitor with a minimized cardiac safety signal, dehydroemetine is the preferred agent over emetine. Its 2.4-fold faster whole-body elimination (half-life of 2.22 days vs. 5.27 days for emetine) and its preferential clearance from cardiac tissue have been established in animal models [1]. This makes it a superior tool for long-term in vivo studies or for experiments where cardiac histopathology or ECG changes are confounding variables that need to be minimized.

Anti-Amoebic Research: Tissue Amoebiasis Models

Dehydroemetine remains a reference standard for tissue amoebiasis, demonstrating high clinical efficacy (e.g., 89% cure rate for amoebic liver abscess) comparable to emetine, but with a documented lower incidence of cardiotoxicity [1]. Its established use in treating hepatic and intestinal amoebiasis makes it the compound of choice for researchers developing new anti-amoebic agents or studying the pathophysiology of *Entamoeba histolytica* infection, where a potent and well-characterized control is required [2].

Quote Request

Request a Quote for Dehydroemetine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.